6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one
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Overview
Description
6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a chloro group, a phenyl group, and a 3-(3,4,5-trimethoxy-phenyl)-acryloyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro and Phenyl Groups: Chlorination and subsequent phenylation can be achieved through electrophilic aromatic substitution reactions.
Attachment of the 3-(3,4,5-Trimethoxy-phenyl)-acryloyl Moiety: This step often involves a Heck coupling reaction, where the quinoline derivative is coupled with a 3-(3,4,5-trimethoxy-phenyl)-acryloyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the acrylate moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives with saturated side chains.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-phenylquinoline: Lacks the 3-(3,4,5-trimethoxy-phenyl)-acryloyl moiety.
4-Phenylquinoline: Lacks both the chloro group and the 3-(3,4,5-trimethoxy-phenyl)-acryloyl moiety.
3-(3,4,5-Trimethoxy-phenyl)-acryloyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, phenyl group, and the 3-(3,4,5-trimethoxy-phenyl)-acryloyl moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development.
Properties
IUPAC Name |
6-chloro-4-phenyl-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClNO5/c1-32-22-13-16(14-23(33-2)26(22)34-3)9-12-21(30)25-24(17-7-5-4-6-8-17)19-15-18(28)10-11-20(19)29-27(25)31/h4-15H,1-3H3,(H,29,31)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBZPPCYPBTKTG-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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